2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular formula of 2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is C17H19N3O2S, and its molecular weight is 329.42.Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been synthesized through various pathways, improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the structure . For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Fluorescent Probes and Imaging Agents
The pyrazolo[1,5-a]pyrimidine moiety exhibits excellent photophysical properties, making it suitable for designing fluorescent probes and imaging agents. Researchers have identified a family of pyrazolo[1,5-a]pyrimidines (PPs) as strategic compounds for optical applications. These PPs possess tunable photophysical properties, allowing them to be used in bioimaging, cellular studies, and chemosensors . The combination of photophysical properties with biological activities opens up exciting possibilities for their use in various imaging techniques.
Cancer Therapeutics
The small size and efficient synthetic approaches of pyrazolo[1,5-a]pyrimidines make them attractive candidates for cancer therapeutics. Researchers have explored their potential as modulators of σ-receptors and inhibitors of β-secretase-1 (BACE-1). Additionally, recent studies have demonstrated their use as lipid droplet biomarkers for cancer cells, highlighting their versatility .
Antiviral Activity
Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, which share structural similarities with pyrazolo[1,5-a]pyrimidines, exhibit antiviral activity. These compounds find applications in treating herpes and viral hepatitis B . While not directly the same compound, this information underscores the potential of related structures in antiviral drug development.
Organic Light-Emitting Devices (OLEDs)
Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have applications in organic light-emitting devices (OLEDs). Their fluorescence properties, solubility, and synthetic accessibility contribute to their use in OLEDs, which have implications in display technology and lighting .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Mode of Action
It’s known that the compound belongs to a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
As a pyrazolo[1,5-a]pyrimidine derivative, it’s known to act as an antimetabolite in purine biochemical reactions .
Pharmacokinetics
The compound’s tunable photophysical properties suggest potential implications for its bioavailability .
Result of Action
The compound’s photophysical properties suggest it may have applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring, suggest that these properties may be influenced by the compound’s environment .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . The future directions in this field could involve further exploration of these applications and the development of new synthetic routes for these compounds .
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-9-12(2)14(4)17(13(11)3)23(21,22)19-15-6-8-20-16(10-15)5-7-18-20/h5-10,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFODOXJAFHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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